methyl 1-(2-{[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]amino}-2-oxoethyl)-1H-indole-3-carboxylate
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Overview
Description
METHYL 1-({[(8-METHYL-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]CARBAMOYL}METHYL)-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a benzodioxepin ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 1-({[(8-METHYL-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]CARBAMOYL}METHYL)-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the indole and benzodioxepin intermediates. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The benzodioxepin ring can be prepared through the cyclization of appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalytic systems, solvent selection, and temperature control to ensure efficient synthesis. The final product is typically purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
METHYL 1-({[(8-METHYL-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]CARBAMOYL}METHYL)-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
METHYL 1-({[(8-METHYL-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]CARBAMOYL}METHYL)-1H-INDOLE-3-CARBOXYLATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of METHYL 1-({[(8-METHYL-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]CARBAMOYL}METHYL)-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
METHYL 1-({[(8-METHYL-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]CARBAMOYL}METHYL)-1H-INDOLE-3-CARBOXYLATE can be compared with other indole derivatives and benzodioxepin compounds:
Indole Derivatives: Similar compounds include tryptophan, indole-3-acetic acid, and serotonin, which also exhibit significant biological activities.
Benzodioxepin Compounds: Related compounds include various benzodioxepin derivatives used in pharmaceuticals and agrochemicals.
The uniqueness of METHYL 1-({[(8-METHYL-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]CARBAMOYL}METHYL)-1H-INDOLE-3-CARBOXYLATE lies in its combined structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C23H24N2O5 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
methyl 1-[2-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methylamino]-2-oxoethyl]indole-3-carboxylate |
InChI |
InChI=1S/C23H24N2O5/c1-15-10-20-21(30-9-5-8-29-20)11-16(15)12-24-22(26)14-25-13-18(23(27)28-2)17-6-3-4-7-19(17)25/h3-4,6-7,10-11,13H,5,8-9,12,14H2,1-2H3,(H,24,26) |
InChI Key |
GUECLQYUGXZAFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1CNC(=O)CN3C=C(C4=CC=CC=C43)C(=O)OC)OCCCO2 |
Origin of Product |
United States |
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